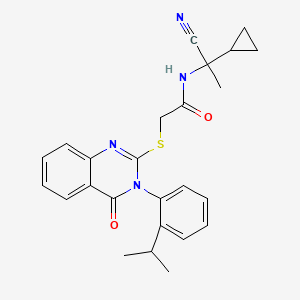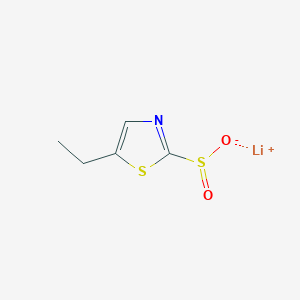
Lithium5-ethylthiazole-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium5-ethylthiazole-2-sulfinate is a compound that belongs to the class of sulfinate salts. Sulfinate salts are known for their versatile reactivity and have been widely used in organic synthesis. The compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The presence of lithium as a counterion adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium5-ethylthiazole-2-sulfinate typically involves the reaction of 5-ethylthiazole-2-sulfinic acid with a lithium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can be more efficient for large-scale production. The use of automated systems can also enhance the reproducibility and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Lithium5-ethylthiazole-2-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Lithium5-ethylthiazole-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Lithium5-ethylthiazole-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The thiazole ring can interact with different molecular targets, including enzymes and receptors, through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Sodium5-ethylthiazole-2-sulfinate
- Potassium5-ethylthiazole-2-sulfinate
- Zinc5-ethylthiazole-2-sulfinate
Uniqueness
Lithium5-ethylthiazole-2-sulfinate is unique due to the presence of lithium, which can influence the compound’s solubility, reactivity, and biological activity. Compared to its sodium and potassium counterparts, the lithium salt may offer different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C5H6LiNO2S2 |
|---|---|
Molecular Weight |
183.2 g/mol |
IUPAC Name |
lithium;5-ethyl-1,3-thiazole-2-sulfinate |
InChI |
InChI=1S/C5H7NO2S2.Li/c1-2-4-3-6-5(9-4)10(7)8;/h3H,2H2,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
AJUOSKVFONBIOD-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCC1=CN=C(S1)S(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



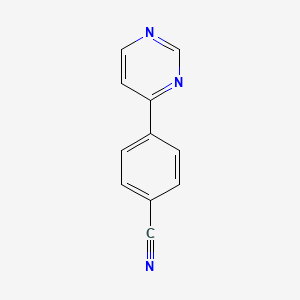
![8,8'-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol](/img/structure/B13111321.png)

![[[(2R,3S,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B13111329.png)
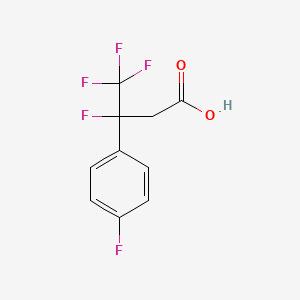
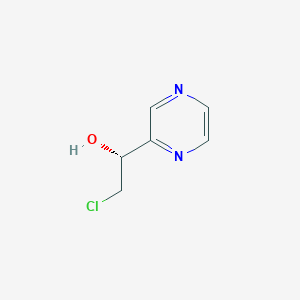
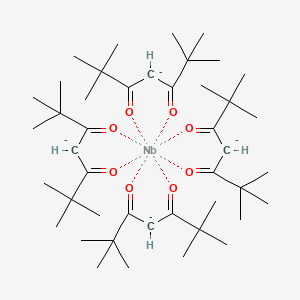
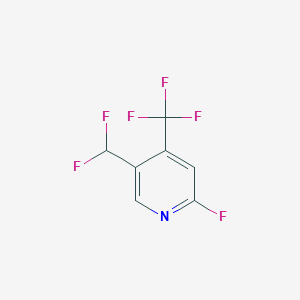

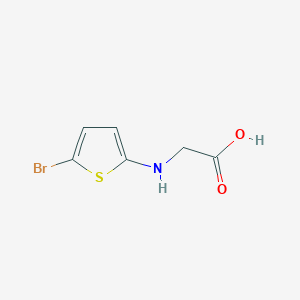
![[3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13111367.png)
